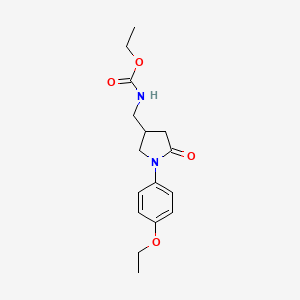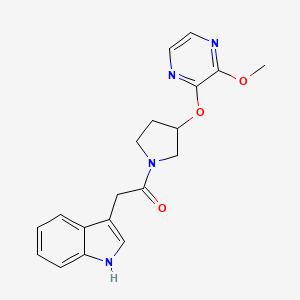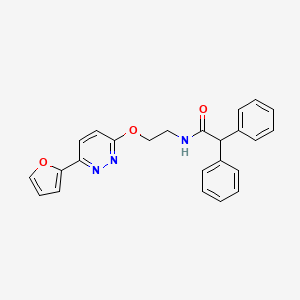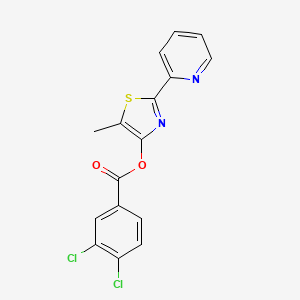
Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl ((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has an ethoxyphenyl group attached to the pyrrolidinone ring, and a carbamate group attached to the nitrogen of the pyrrolidinone ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidinone ring . Techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis, and the pyrrolidinone ring might participate in various reactions depending on the conditions .Scientific Research Applications
Antimitotic Agents and Anticancer Research
Antimitotic Agents Chiral Isomers and Biological Activity
Ethyl carbamate derivatives, particularly those with chiral isomers, have been studied for their antimitotic properties and potential anticancer activities. The synthesis of specific isomers has shown differential biological activity, with S-isomers typically being more potent than R-isomers. Such compounds are of interest for their potential to inhibit cell division and demonstrate cytotoxic activity against neoplasms in experimental models (C. Temple & G. Rener, 1992). Alterations of the carbamate group in ethyl carbamate derivatives have been explored to optimize anticancer activity, indicating the importance of the carbamate moiety for biological efficacy (C. Temple, G. Rener, & R. Comber, 1989).
Synthesis and Chemical Properties
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds using ethyl carbamate derivatives as intermediates or functional groups. These efforts include the development of new anticancer agents with modifications at the carbamate group to investigate their impact on cytotoxic and antimitotic activities. The synthesis techniques and the resulting compounds' biological activities provide insight into the structural requirements for anticancer efficacy (C. Temple et al., 1983).
Environmental and Food Safety
Ethyl Carbamate as an Environmental and Food Toxicant
Research into ethyl carbamate's role as a potential toxicant in food and environmental contexts has garnered attention. Studies have explored its formation, detection, and mitigation in food products, recognizing its classification as a possible carcinogen. Efforts to understand ethyl carbamate's impact on health and to develop strategies for reducing exposure are critical for food safety and public health (Vemana Gowd et al., 2018).
Molecular Docking and Drug Design
Molecular Docking Studies
Molecular docking studies involving derivatives of ethyl carbamate aim to elucidate the interactions between these compounds and biological targets. Such research aids in the design of molecules with enhanced biological activity, contributing to the development of new therapeutic agents. The use of ethyl carbamate derivatives in molecular docking underscores their versatility and potential in drug design and discovery processes (S. Tiwari et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
It’s known that indole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
ethyl N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-14-7-5-13(6-8-14)18-11-12(9-15(18)19)10-17-16(20)22-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYLMPHDNLQOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)
![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)


![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)



![dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2437462.png)